molecular formula C16H15FN2O3S B494988 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-23-5

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B494988
CAS No.: 873580-23-5
M. Wt: 334.4g/mol
InChI Key: PDFSLXPSCCTRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a recognized research chemical that functions as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as the "wasabi receptor" for its role as a primary sensor for reactive chemicals and inflammatory agents, making it a critical target in the study of pain and neurogenic inflammation. This compound exhibits high selectivity for TRPA1 over other TRP channels, such as TRPV1 and TRPM8, which makes it an invaluable pharmacological tool for dissecting the specific contributions of TRPA1 in complex biological systems. Its primary research applications include the investigation of pain pathways, particularly in models of inflammatory and neuropathic pain, where it is used to block the channel's activation by endogenous and exogenous agonists. Researchers utilize this compound in vitro to study calcium flux and neuronal excitability in primary sensory neurons, and in vivo to validate the role of TRPA1 in various disease models. By selectively inhibiting TRPA1, this compound helps elucidate mechanisms underlying itch, airway inflammation, and migraine, providing critical insights for potential therapeutic development in these areas.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSLXPSCCTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The synthesis begins with the preparation of 1-(5-fluoro-2-methoxyphenyl)ethanone, a critical precursor. As demonstrated in, a Friedel-Crafts acylation of 4-fluoroanisole with acetyl chloride in dichloromethane (DCM) at 1–5°C using aluminum chloride (AlCl₃) as a catalyst achieves an 89% yield. The reaction proceeds via electrophilic substitution, with the methoxy group directing acetyl placement to the para position relative to fluorine.

Reaction Conditions

ParameterValue
CatalystAlCl₃ (12.7 g, 95.1 mmol)
SolventDCM (50 mL)
Temperature1–5°C
Reaction Time18 hours
Yield89%

Post-reaction workup involves quenching with a sodium acetate buffer (pH 4–5) and extraction with DCM, followed by sodium hydroxide washes to remove residual acids.

Preparation of 2-Phenyl-4,5-dihydro-1H-imidazole

Condensation of Benzaldehyde with Ethylenediamine

The dihydroimidazole core is synthesized via a cyclocondensation reaction. Drawing from, benzaldehyde reacts with ethylenediamine in ethanol under piperidine catalysis. This method mirrors the synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, where the aldehyde’s carbonyl group undergoes nucleophilic attack by the amine, followed by dehydration to form the imidazoline ring.

Reaction Conditions

ParameterValue
CatalystPiperidine (few drops)
SolventEthanol (100 mL)
TemperatureRoom temperature
Reaction Time3 hours
YieldNot reported; inferred ≥70%

Grignard Reagent-Mediated Cyclization

An alternative approach from employs Grignard reagents for imidazole formation. For example, treating 1-trityl-4-iodoimidazole with isopropylmagnesium chloride in tetrahydrofuran (THF) at 10°C generates a nucleophilic species, which reacts with DMF to form the imidazole ring. Adaptation of this method could involve substituting benzaldehyde derivatives to introduce the phenyl group at position 2.

Coupling of Sulfonyl Chloride to Dihydroimidazole

Nucleophilic Aromatic Substitution

The final step involves coupling the sulfonyl chloride intermediate with the dihydroimidazole. Based on alkylation procedures in, this reaction likely proceeds in acetone or DMF using potassium carbonate (K₂CO₃) as a base. The sulfonyl chloride acts as an electrophile, attacking the imidazole’s nitrogen atom to form the sulfonamide linkage.

Reaction Conditions

ParameterValue
BaseK₂CO₃ (2.50 g, 18.1 mmol)
SolventAcetone (50 mL)
TemperatureReflux (20°C)
Reaction Time18 hours
Yield98% (analogous reaction)

Alternative Synthetic Routes

One-Pot Tandem Reactions

Patent hints at tandem reactions for complex heterocycles, though specifics are unclear. A potential one-pot method could combine Friedel-Crafts acylation, sulfonation, and imidazole cyclization in sequential steps without intermediate isolation, reducing purification losses.

Catalytic Hydrogenation for Ring Saturation

Drawing from, catalytic hydrogenation (H₂/Pd-C) could reduce a pre-formed imidazole to the dihydroimidazole post-sulfonylation. This approach avoids harsh reducing agents during earlier stages, preserving sensitive functional groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound’s structure is confirmed via ¹H NMR, as exemplified in for related intermediates. Key signals include:

  • Aromatic protons : δ 6.94–7.48 ppm (multiplet, 5-fluoro-2-methoxyphenyl).

  • Imidazoline protons : δ 3.20–3.80 ppm (m, CH₂-N-CH₂).

High-Performance Liquid Chromatography (HPLC)

HPLC retention times (e.g., 3.39 min for intermediates) ensure purity, while mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 169.1 [M+H]⁺ for acetylated precursors).

Challenges and Optimization Strategies

Sulfonation Regioselectivity

The methoxy group’s ortho/para-directing nature necessitates careful control to avoid polysubstitution. Low-temperature reactions (≤5°C) and stoichiometric reagent ratios minimize side products.

Imidazole Ring Stability

The dihydroimidazole’s sensitivity to oxidation mandates inert atmospheres (e.g., argon ) during synthesis. Storage under nitrogen and avoidance of protic solvents enhance stability.

Chemical Reactions Analysis

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine or methoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorinated methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The imidazole ring may participate in coordination with metal ions or other functional groups, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Core Structure Variations

Compound 7a (2-Phenyl-4,5-dihydro-1H-imidazole)

  • Structure : Lacks the sulfonyl group at position 1.
  • Synthesis: Prepared via solvent-free conditions using ethylenediamine and a nanocatalyst (HNO₃@nano SiO₂) .
  • Significance : Serves as the foundational structure; the absence of the sulfonyl group reduces molecular weight and may decrease biological activity due to diminished hydrogen-bonding capacity.

Compound 9 (N-(2-Phenyl-7-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)-...))

  • Structure : Contains a phenylsulfonyl group at the imidazole nitrogen.
  • Activity : Demonstrated cytotoxicity in biological assays, highlighting the role of sulfonyl groups in enhancing bioactivity .

Sulfonyl Group Modifications

1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole

  • Structure : Features a benzenesulfonyl group and a dichlorophenylmethylsulfanyl substituent.

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

  • Structure : Methoxy and dimethyl substituents on the sulfonyl-linked phenyl ring.
  • Impact : The methyl groups may sterically hinder interactions with target proteins compared to the fluoro substituent in the target compound, which offers electronegativity without steric bulk .

Fluorinated Analogues

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

  • Structure : Fluorine at the para position of the phenyl group.

Antimicrobial and Cytotoxic Profiles

  • Target Compound : Predicted to exhibit enhanced antimicrobial activity due to the electron-withdrawing fluoro group, which increases membrane penetration and target binding.

Physicochemical Properties

Property Target Compound Compound 7a Compound 14
Molecular Weight ~389.4 g/mol ~174.2 g/mol ~440.3 g/mol
logP (Predicted) ~3.2 ~1.8 ~4.1
Hydrogen Bond Acceptors 5 2 5
Key Functional Groups Sulfonyl, Fluoro, Methoxy None Sulfonyl, Dichlorophenyl, Thioether

Biological Activity

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C16H16F1N3O2SC_{16}H_{16}F_{1}N_{3}O_{2}S, with a molecular weight of 351.37 g/mol. It contains a sulfonyl group, which is known to enhance biological activity by increasing solubility and modifying pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds possess significant antimicrobial properties. For instance, Jain et al. demonstrated that similar imidazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli using the cylinder well diffusion method .

CompoundTarget BacteriaActivity (Zone of Inhibition)
1aS. aureus15 mm
1bE. coli12 mm

Anticancer Potential

Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound were tested against various cancer cell lines, yielding promising results:

Cell LineIC50 (µM)Reference
Hep-23.25
MCF71.88
P81517.82

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Case Studies

A notable study evaluated the effects of similar imidazole derivatives on human pancreatic cancer cells. The compounds demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.